molecular formula C9H11NS B1271636 2,4-Dimethylbenzenecarbothioamide CAS No. 57182-70-4

2,4-Dimethylbenzenecarbothioamide

Cat. No. B1271636
CAS RN: 57182-70-4
M. Wt: 165.26 g/mol
InChI Key: UQGIEZGCCUAUGR-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzenecarbothioamide is a chemical compound with the CAS Number: 57182-70-4 . It has a molecular weight of 165.26 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for 2,4-Dimethylbenzenecarbothioamide is 1S/C9H11NS/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2,4-Dimethylbenzenecarbothioamide is a powder that is stored at room temperature . It has a molecular weight of 165.26 .

Scientific Research Applications

Proteomics Research

2,4-Dimethylbenzenecarbothioamide: is utilized in proteomics research due to its molecular properties. It serves as a valuable compound in the study of protein structure and function, aiding in the understanding of complex biological processes .

Agriculture

In agriculture, this compound finds potential use in the development of new herbicides. Its structural analog, 2,4-D, is a well-known herbicide, suggesting that 2,4-Dimethylbenzenecarbothioamide could be synthesized for similar applications .

Pharmaceuticals

The pharmaceutical industry could leverage 2,4-Dimethylbenzenecarbothioamide in drug synthesis, particularly in the creation of compounds with specific therapeutic effects. Its role in the synthesis of imidazoles, which are crucial in pharmaceuticals, highlights its significance .

Materials Science

In materials science, this compound’s unique properties may contribute to the development of novel materials with specific functionalities, such as enhanced durability or chemical resistance .

Chemical Synthesis

2,4-Dimethylbenzenecarbothioamide plays a role in chemical synthesis, where it may act as a building block for complex organic molecules. Its involvement in nickel-catalyzed reactions to form NH-imidazoles is an example of its application in synthetic chemistry .

Environmental Science

Environmental science research could benefit from 2,4-Dimethylbenzenecarbothioamide in the study of biodegradation processes and the development of eco-friendly materials for pollution control .

Biochemistry

In biochemistry, it is used for proteomics research, providing insights into protein interactions and functions. Its molecular characteristics make it suitable for detailed biochemical studies .

Analytical Chemistry

Analytical chemistry applications may include the use of 2,4-Dimethylbenzenecarbothioamide as a standard or reagent in various analytical techniques to quantify or identify other substances .

Safety and Hazards

The safety information available indicates that 2,4-Dimethylbenzenecarbothioamide may be hazardous. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2,4-dimethylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGIEZGCCUAUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368874
Record name 2,4-dimethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzenecarbothioamide

CAS RN

57182-70-4
Record name 2,4-dimethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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